molecular formula C11H14FN B598573 5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1203686-29-6

5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B598573
CAS RN: 1203686-29-6
M. Wt: 179.238
InChI Key: YNUBAVCYOPLLST-UHFFFAOYSA-N
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Description

5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (5-F4-4-D1-2-3-4-THIQ) is a tetrahydroisoquinoline derivative with a fluorinated side chain. It is a relatively new compound that has been studied for its potential as a therapeutic drug, with applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.

Scientific Research Applications

Antiviral Activity

5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline: derivatives have been studied for their potential as antiviral agents. These compounds have shown inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus. The modifications on the isoquinoline scaffold can significantly affect the potency and selectivity of these compounds against various viral strains .

Anti-inflammatory Properties

Indole derivatives, which share a structural similarity with tetrahydroisoquinoline compounds, have been reported to exhibit anti-inflammatory properties. By modulating key inflammatory pathways, these compounds could be beneficial in treating conditions characterized by excessive inflammation .

Anticancer Applications

The structural framework of tetrahydroisoquinoline is present in many natural and synthetic compounds with anticancer activities. Researchers are exploring the use of these derivatives in targeting specific cancer cell lines, understanding their mechanism of action, and improving their efficacy and safety profiles .

Antimicrobial Effects

Compounds based on the tetrahydroisoquinoline structure have been evaluated for their antimicrobial effects. They are being tested against a variety of bacterial and fungal pathogens to determine their therapeutic potential in treating infectious diseases .

Neuroprotective Effects

The indole and tetrahydroisoquinoline moieties are of interest in neurodegenerative disease research due to their potential neuroprotective effects. These compounds may offer therapeutic benefits in conditions like Alzheimer’s and Parkinson’s disease by protecting neuronal cells from damage .

Drug Development and Synthesis

The versatility of the tetrahydroisoquinoline scaffold makes it a valuable building block in drug development. Its incorporation into new compounds can enhance pharmacological properties and lead to the synthesis of drugs with improved efficacy and reduced side effects .

properties

IUPAC Name

5-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-11(2)7-13-6-8-4-3-5-9(12)10(8)11/h3-5,13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUBAVCYOPLLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745111
Record name 5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

1203686-29-6
Record name 5-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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